molecular formula C17H13FN2 B11855906 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole CAS No. 60656-06-6

1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole

Katalognummer: B11855906
CAS-Nummer: 60656-06-6
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: OTCHVKAGRFQYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the need for a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce the desired compound in good to excellent yields .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, making it effective in modulating biological activities. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    1H-Indazole: A parent compound with similar structural features but lacking the fluorophenyl group.

    2H-Indazole: Another isomer with different tautomeric forms.

    1-(4-Chlorophenyl)-4,5-dihydro-1H-benzo[g]indazole: A similar compound with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

60656-06-6

Molekularformel

C17H13FN2

Molekulargewicht

264.30 g/mol

IUPAC-Name

1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole

InChI

InChI=1S/C17H13FN2/c18-14-7-9-15(10-8-14)20-17-13(11-19-20)6-5-12-3-1-2-4-16(12)17/h1-4,7-11H,5-6H2

InChI-Schlüssel

OTCHVKAGRFQYOF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.